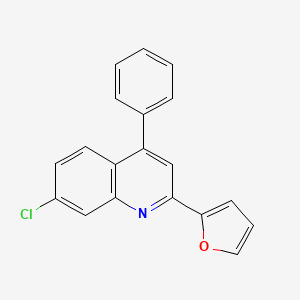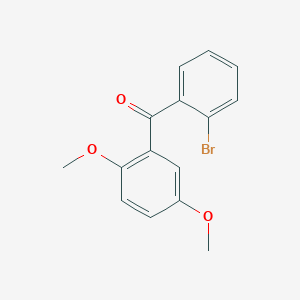
(2-Bromophenyl)(2,5-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromophenyl)(2,5-dimethoxyphenyl)methanone is an organic compound with the molecular formula C15H13BrO3 It is a member of the methanone family, characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(2,5-dimethoxyphenyl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 2,5-dimethoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Step 1: Dissolve 2-bromobenzoyl chloride in anhydrous dichloromethane.
Step 2: Add 2,5-dimethoxybenzene and pyridine to the solution.
Step 3: Reflux the mixture for several hours.
Step 4: Cool the reaction mixture and extract the product with ethyl acetate.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control. The product is purified using industrial crystallization techniques and is often subjected to additional quality control measures to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromophenyl)(2,5-dimethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of (2-aminophenyl)(2,5-dimethoxyphenyl)methanone.
Oxidation: Formation of (2-bromoquinone)(2,5-dimethoxyphenyl)methanone.
Reduction: Formation of (2-bromophenyl)(2,5-dimethoxyphenyl)methanol.
Aplicaciones Científicas De Investigación
(2-Bromophenyl)(2,5-dimethoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromophenyl)(2,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone
- (2,4-Dimethoxyphenyl)(3-methylphenyl)methanone
- (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone
Uniqueness
(2-Bromophenyl)(2,5-dimethoxyphenyl)methanone is unique due to the specific positioning of the bromine atom and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
137327-31-2 |
|---|---|
Fórmula molecular |
C15H13BrO3 |
Peso molecular |
321.16 g/mol |
Nombre IUPAC |
(2-bromophenyl)-(2,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C15H13BrO3/c1-18-10-7-8-14(19-2)12(9-10)15(17)11-5-3-4-6-13(11)16/h3-9H,1-2H3 |
Clave InChI |
YMZWMIJAHSBAAV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(Trifluoromethyl)phenyl]oxane](/img/structure/B14129741.png)

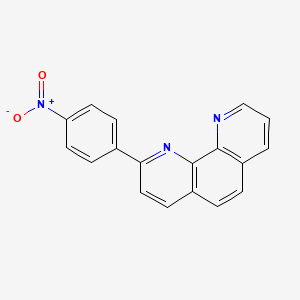
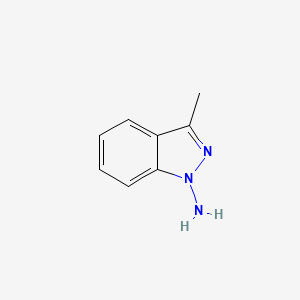
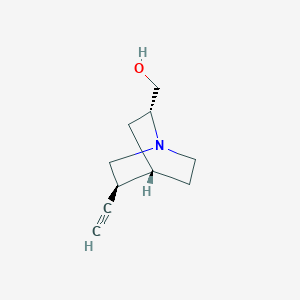


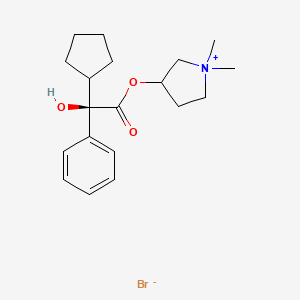

![3-[(2-methoxyethyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14129785.png)
